3-(4-chlorophenyl)-1-methyl-N-[(5-methyl-2-furanyl)methyl]-5-thieno[2,3-c]pyrazolecarboxamide
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Overview
Description
3-(4-chlorophenyl)-1-methyl-N-[(5-methyl-2-furanyl)methyl]-5-thieno[2,3-c]pyrazolecarboxamide is a ring assembly and a member of pyrazoles.
Scientific Research Applications
Synthesis and Molecular Structure
A new method for synthesizing thieno[2,3-b]pyridines, closely related to 3-(4-chlorophenyl)-1-methyl-N-[(5-methyl-2-furanyl)methyl]-5-thieno[2,3-c]pyrazolecarboxamide, was developed, involving multicomponent condensation reactions. This method has been utilized for the synthesis of functionally diverse and structurally complex thieno[2,3-b]pyridines, providing insights into their molecular structure through X-ray structural analysis (Dyachenko et al., 2019).
Antimicrobial Applications
Research has shown that derivatives of thieno[2,3-d]pyrimidin, structurally similar to the mentioned compound, exhibit significant antibacterial and antimycobacterial activities against various microbial strains, including Gram-negative and Gram-positive bacteria. These findings underscore the potential application of these compounds in developing new antimicrobial agents (Chambhare et al., 2003).
Development of Heterocycles
Studies have focused on synthesizing novel heterocyclic compounds using derivatives of thieno[2,3-c]pyrazoles. These compounds are used as intermediates in the synthesis of structurally diverse heterocycles, demonstrating the versatility of thieno[2,3-c]pyrazoles in heterocyclic synthesis (Haider et al., 2005).
Antimicrobial and Antitumor Evaluation
Research involving bis-α,β-unsaturated ketones and fused thieno[2,3-b]pyridine derivatives related to 3-(4-chlorophenyl)-1-methyl-N-[(5-methyl-2-furanyl)methyl]-5-thieno[2,3-c]pyrazolecarboxamide has demonstrated significant antimicrobial properties. These studies contribute to the development of novel antimicrobial and antitumor agents (Altalbawy, 2013).
Antioxidant Properties
A study on pyrazolecarboxamide derivatives, structurally similar to the mentioned compound, has revealed their antioxidant properties. This finding is significant in understanding the biological and pharmacological activities of pyrazole derivatives, particularly in mitigating oxidative stress and DNA damage (Soliman et al., 2019).
properties
Molecular Formula |
C19H16ClN3O2S |
---|---|
Molecular Weight |
385.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-1-methyl-N-[(5-methylfuran-2-yl)methyl]thieno[2,3-c]pyrazole-5-carboxamide |
InChI |
InChI=1S/C19H16ClN3O2S/c1-11-3-8-14(25-11)10-21-18(24)16-9-15-17(22-23(2)19(15)26-16)12-4-6-13(20)7-5-12/h3-9H,10H2,1-2H3,(H,21,24) |
InChI Key |
WTSCRZNUHVAQIB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(O1)CNC(=O)C2=CC3=C(S2)N(N=C3C4=CC=C(C=C4)Cl)C |
Canonical SMILES |
CC1=CC=C(O1)CNC(=O)C2=CC3=C(S2)N(N=C3C4=CC=C(C=C4)Cl)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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